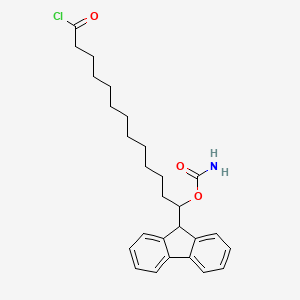
13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is a synthetic organic compound that features a fluorenyl group, a chloro substituent, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” typically involves multiple steps, including:
Formation of the Fluorenyl Intermediate: This might involve the reaction of fluorene with appropriate reagents to introduce functional groups.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carbamate Group: This could involve the reaction of an amine with phosgene or a similar reagent to form the carbamate linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl group in the carbamate.
Substitution: The chloro group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups in place of the chloro group.
Wissenschaftliche Forschungsanwendungen
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe molecule.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, influencing biochemical pathways. The fluorenyl group could play a role in binding interactions, while the carbamate group might be involved in covalent modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenyl Carbamates: Compounds with similar fluorenyl and carbamate groups.
Chloro-substituted Compounds: Other compounds with chloro substituents that might have similar reactivity.
Uniqueness
“13-Chloro-1-(9H-fluoren-9-yl)-13-oxotridecylcarbamate” is unique due to its specific combination of functional groups, which could confer distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C27H34ClNO3 |
|---|---|
Molekulargewicht |
456.0 g/mol |
IUPAC-Name |
[13-chloro-1-(9H-fluoren-9-yl)-13-oxotridecyl] carbamate |
InChI |
InChI=1S/C27H34ClNO3/c28-25(30)19-9-7-5-3-1-2-4-6-8-18-24(32-27(29)31)26-22-16-12-10-14-20(22)21-15-11-13-17-23(21)26/h10-17,24,26H,1-9,18-19H2,(H2,29,31) |
InChI-Schlüssel |
YJRHBUNNBHUGLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CCCCCCCCCCCC(=O)Cl)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



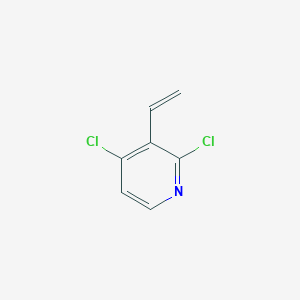
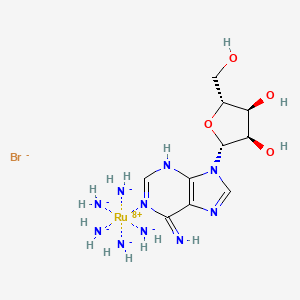
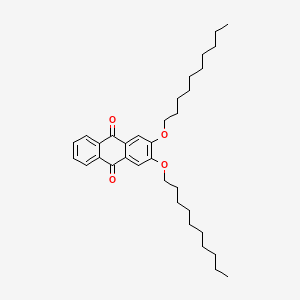


![1-(2-Chlorobenzo[d]thiazol-4-yl)ethanone](/img/structure/B13127091.png)
![6,7'-Bis(trifluoromethyl)-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B13127093.png)



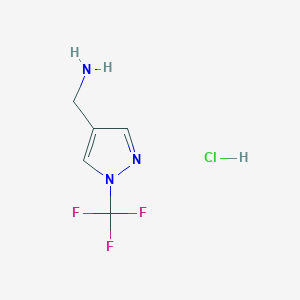
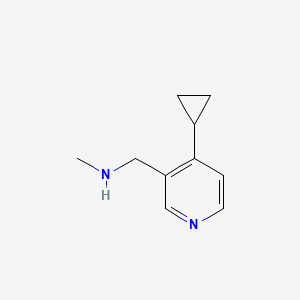
![8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
